molecular formula C7H6N4O B7957255 2-amino-1H-pyrido[3,4-d]pyrimidin-4-one

2-amino-1H-pyrido[3,4-d]pyrimidin-4-one

Cat. No.: B7957255
M. Wt: 162.15 g/mol
InChI Key: AUABAUOBYXWSKR-UHFFFAOYSA-N
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Description

The compound with the identifier “2-amino-1H-pyrido[3,4-d]pyrimidin-4-one” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-amino-1H-pyrido[3,4-d]pyrimidin-4-one would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-amino-1H-pyrido[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, including solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated compounds or other derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 2-amino-1H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-amino-1H-pyrido[3,4-d]pyrimidin-4-one include other chemical entities with related structures and properties. These may include:

  • Compounds with similar functional groups or molecular frameworks.
  • Compounds with similar biological activity or pharmacological properties.

Uniqueness

This compound is unique due to its specific chemical structure and properties, which may confer distinct advantages in certain applications. For example, its reactivity, stability, or selectivity may make it particularly suitable for specific synthetic or industrial processes.

Conclusion

This compound is a versatile compound with a range of potential applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool for scientific research and industrial production. Further studies and development may uncover additional uses and benefits of this compound.

Properties

IUPAC Name

2-amino-1H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7-10-5-3-9-2-1-4(5)6(12)11-7/h1-3H,(H3,8,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUABAUOBYXWSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC2=C1C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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